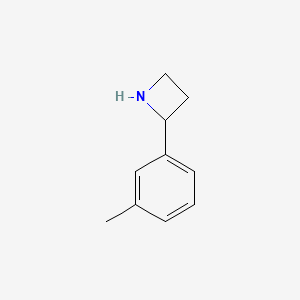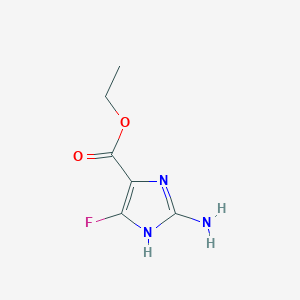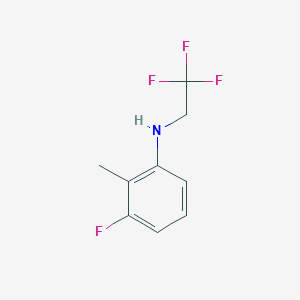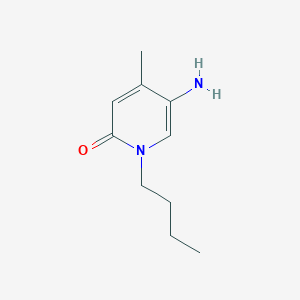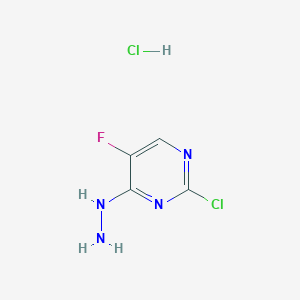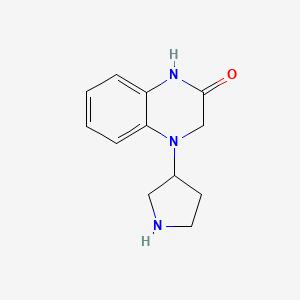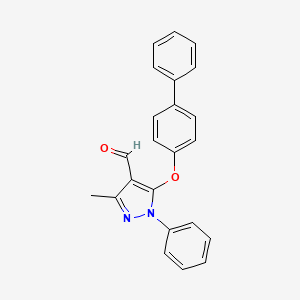
5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a biphenyl group, a pyrazole ring, and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl with a suitable reagent to introduce the oxy group at the 4-position.
Formation of Pyrazole Ring: The intermediate is then reacted with hydrazine and an appropriate aldehyde to form the pyrazole ring.
Introduction of Aldehyde Group: Finally, the aldehyde group is introduced at the 4-position of the pyrazole ring through a formylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The biphenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NH3) are commonly used.
Major Products
Oxidation: 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new drugs.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用机制
The mechanism of action of 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Biphenyl-4-carbaldehyde: Lacks the pyrazole ring and methyl group.
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the biphenyl group.
5-(Biphenyl-4-yloxy)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group.
Uniqueness
5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the biphenyl and pyrazole moieties, which confer distinct chemical and biological properties
属性
分子式 |
C23H18N2O2 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
3-methyl-1-phenyl-5-(4-phenylphenoxy)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C23H18N2O2/c1-17-22(16-26)23(25(24-17)20-10-6-3-7-11-20)27-21-14-12-19(13-15-21)18-8-4-2-5-9-18/h2-16H,1H3 |
InChI 键 |
ZHWHBSDEQLXSOU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


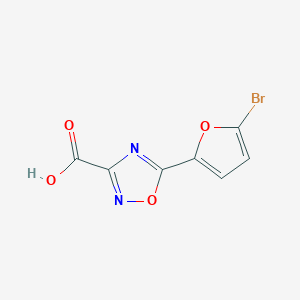
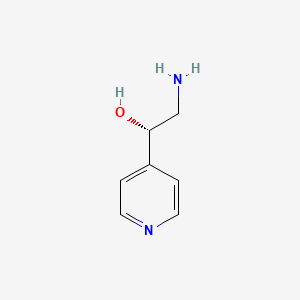
![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13071951.png)
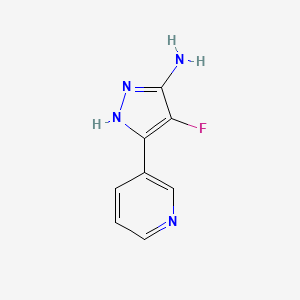
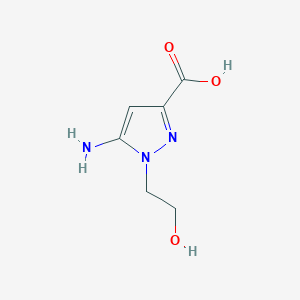
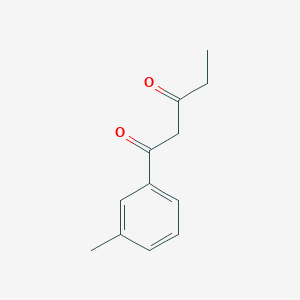
![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
